2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
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Overview
Description
2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with amino, bromophenyl, and trifluoromethyl groups, as well as a phenol ring substituted with a methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One common approach is the condensation of 4-bromobenzaldehyde with trifluoromethylpyrimidine derivatives, followed by amination and subsequent etherification with 2-methylprop-2-en-1-ol. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms, such as bromine, can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of halogen atoms with nucleophiles, forming new carbon-nucleophile bonds.
Scientific Research Applications
2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes, while the bromophenyl and amino groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
- 2-[2-Amino-5-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
Uniqueness
Compared to similar compounds, 2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17BrF3N3O2 |
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Molecular Weight |
480.3 g/mol |
IUPAC Name |
2-[2-amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
InChI |
InChI=1S/C21H17BrF3N3O2/c1-11(2)10-30-14-7-8-15(16(29)9-14)18-17(12-3-5-13(22)6-4-12)19(21(23,24)25)28-20(26)27-18/h3-9,29H,1,10H2,2H3,(H2,26,27,28) |
InChI Key |
HKHXADDWHYMILB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C(=NC(=N2)N)C(F)(F)F)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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